

4-Cyclopentylpiperazin-1-amine CAS number

61379-64-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyclopentylpiperazin-1-amine

Cat. No.: B027260

[Get Quote](#)

An In-Depth Technical Guide to **4-Cyclopentylpiperazin-1-amine** (CAS: 61379-64-4):
Synthesis, Applications, and Analytical Methodologies

Introduction

4-Cyclopentylpiperazin-1-amine, registered under CAS number 61379-64-4, is a substituted piperazine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. While not an active pharmaceutical ingredient (API) itself, it serves as a high-value chemical intermediate and a versatile building block for the synthesis of complex therapeutic agents.^{[1][2]} Its most prominent and well-documented application is its role as a critical precursor in the manufacturing of Rifapentine, a key antibiotic used in the treatment of tuberculosis.^{[3][4]}

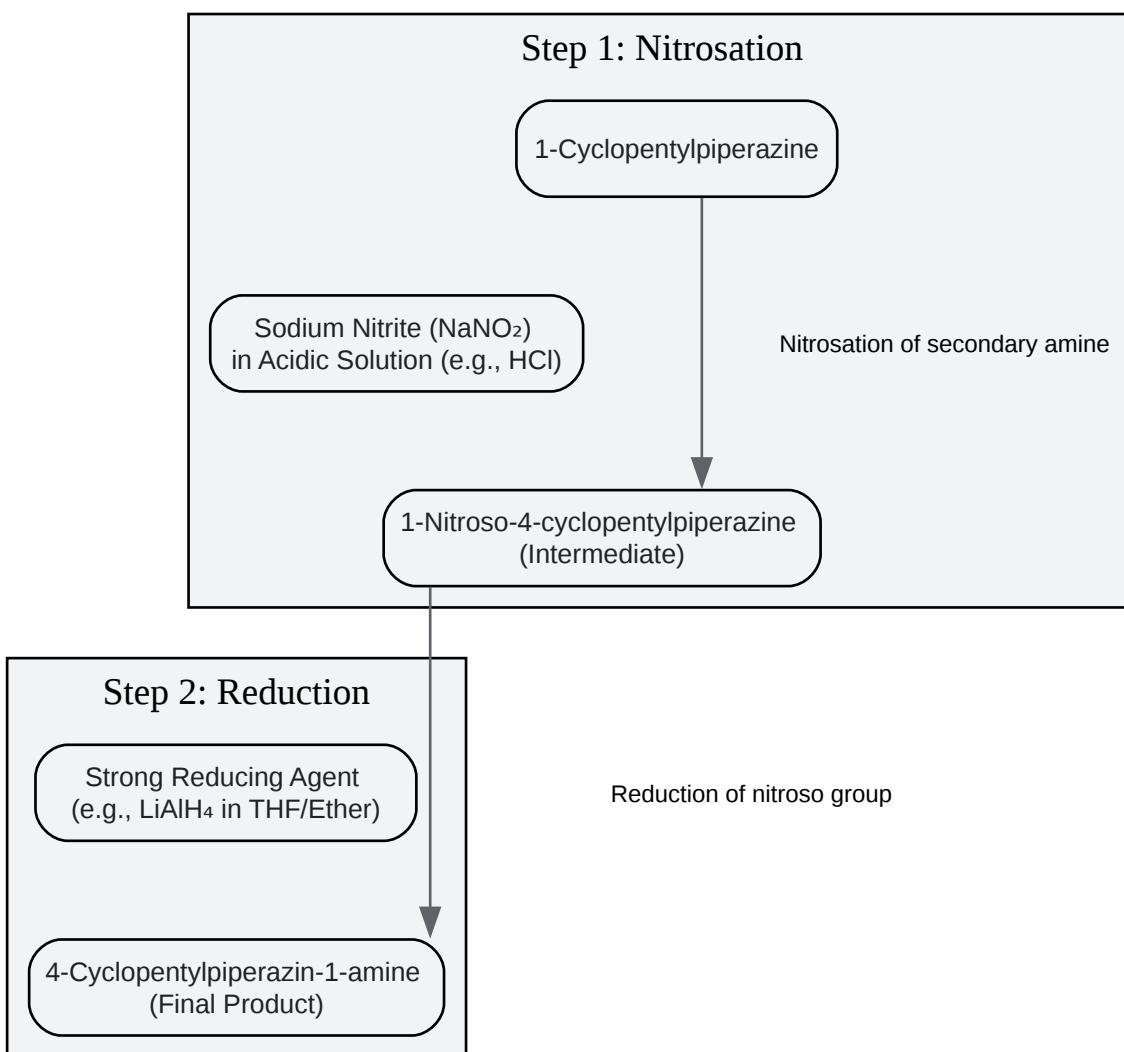
The molecule's structure, featuring a cyclopentyl group on one piperazine nitrogen and a primary amine on the other, provides a unique combination of lipophilicity and reactive potential. This guide offers a comprehensive technical overview for researchers, process chemists, and drug development professionals, covering its physicochemical properties, validated synthesis protocols, derivatization strategies, analytical quality control methodologies, and essential safety guidelines.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of **4-Cyclopentylpiperazin-1-amine** is fundamental for its effective use in synthesis, process scale-up, and storage. The

compound is typically supplied as a pale yellow crystalline solid.[4]

Property	Value	Source(s)
CAS Number	61379-64-4	[5]
Molecular Formula	C ₉ H ₁₉ N ₃	[5]
Molecular Weight	169.27 g/mol	[5]
IUPAC Name	4-cyclopentylpiperazin-1-amine	[5]
Appearance	Pale yellow crystal	[4]
Melting Point	approx. 45°C	[4]
Boiling Point	approx. 92°C	[4]
Density	1.067 g/cm ³	[4]
Solubility	Limited solubility in water; soluble in DMSO, chloroform, methanol.	[2][4]


Stability and Storage: The compound exhibits good stability under standard temperature and pressure.[4] However, for long-term preservation of purity and reactivity, it is critical to store the material under refrigerated conditions (2-8°C) in a tightly sealed container, protected from moisture and air.[4][6]

Synthesis Methodologies

Several synthetic routes to **4-Cyclopentylpiperazin-1-amine** have been established. The most common and industrially relevant pathway involves a two-step process starting from 1-cyclopentylpiperazine. This method is favored for its reliable yields and straightforward execution.

Primary Synthesis Workflow: Nitrosation-Reduction

This protocol is a self-validating system where the successful isolation of the intermediate (1-nitroso-4-cyclopentylpiperazine) confirms the first step's efficacy before proceeding to the final, more hazardous reduction step.

[Click to download full resolution via product page](#)

Caption: Primary synthesis workflow for **4-Cyclopentylpiperazin-1-amine**.

Protocol: Synthesis via Nitrosation-Reduction

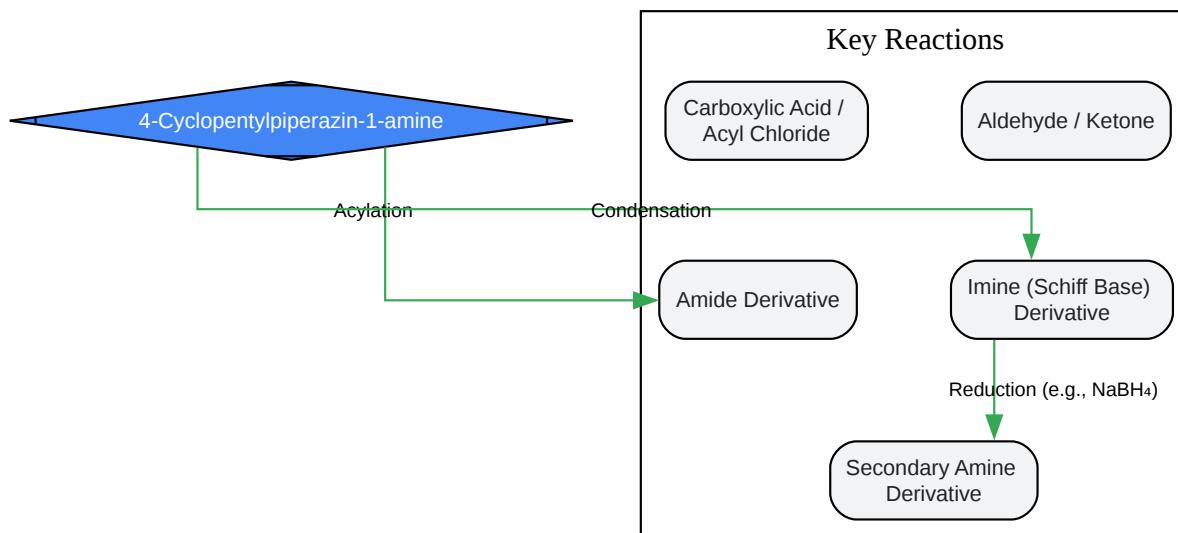
Causality: This route leverages the reactivity of the secondary amine in 1-cyclopentylpiperazine. Nitrosation with an agent like sodium nitrite under acidic conditions forms a stable N-nitroso intermediate. This nitroso group is then susceptible to reduction by a powerful hydride-donating agent, such as Lithium Aluminum Hydride (LiAlH_4), which efficiently converts it to the desired primary amino group.^{[1][7]}

Step 1: Nitrosation of 1-Cyclopentylpiperazine

- In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an ice bath.
- Dissolve 1-cyclopentylpiperazine (1.0 eq) in dilute hydrochloric acid (e.g., 2M) and cool the solution to 0-5°C.
- Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
- Add the sodium nitrite solution dropwise to the stirred piperazine solution, maintaining the temperature below 5°C. The formation of the nitroso group is crucial for the subsequent reduction.
- After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.
- Extract the resulting 1-nitroso-4-cyclopentylpiperazine intermediate with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reduction of 1-Nitroso-4-cyclopentylpiperazine

- CRITICAL: This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) as LiAlH₄ reacts violently with water. All glassware must be rigorously dried.
- In a dry flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).
- Cool the suspension in an ice bath.
- Dissolve the crude 1-nitroso-4-cyclopentylpiperazine from Step 1 in the same dry solvent and add it dropwise to the LiAlH₄ suspension. The use of a strong reductant is necessary to cleave the N-N=O bond and form the N-NH₂ moiety.


- After addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete reduction.
- Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.
- Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **4-Cyclopentylpiperazin-1-amine**.

Alternative Synthetic Routes

- Alkylation of N-Nitrosopiperazine: This method involves alkylating N-nitrosopiperazine with a cyclopentyl halide (like cyclopentyl bromide), followed by the same LiAlH₄ reduction step described above.[1][7]
- Reductive Amination: The precursor, 1-cyclopentylpiperazine, can be synthesized via catalytic hydrogen reduction of piperazine and cyclopentanone, often using a Raney Nickel or Palladium catalyst.[1][8]

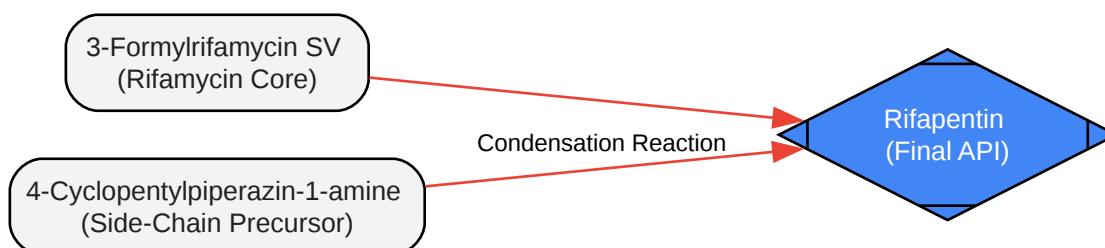
Chemical Reactivity and Derivatization Potential

The synthetic value of **4-Cyclopentylpiperazin-1-amine** lies in the versatile reactivity of its primary amino group, which serves as an effective nucleophilic handle for constructing a diverse range of molecules.[1] This makes it an ideal scaffold for building chemical libraries for high-throughput screening in drug discovery.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **4-Cyclopentylpiperazin-1-amine**.

Key Derivatization Reactions:


- Amide Formation: The primary amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt) or their activated forms (e.g., acyl chlorides) to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments. [\[1\]](#)
- Imine Formation and Reductive Amination: Condensation with aldehydes or ketones yields imine (Schiff base) intermediates. These can be subsequently reduced, typically with a milder reducing agent like sodium borohydride (NaBH4), to form stable secondary amines, providing another route to expand molecular complexity. [\[1\]](#)
- Hydrazone Synthesis: Reaction with various aldehydes can form hydrazone analogs, which have been explored for biological activity. [\[1\]](#)

Core Application in Drug Development

The principal application driving the demand for **4-Cyclopentylpiperazin-1-amine** is its indispensable role in the synthesis of the antibiotic Rifapentine.

Case Study: Rifapentine Synthesis

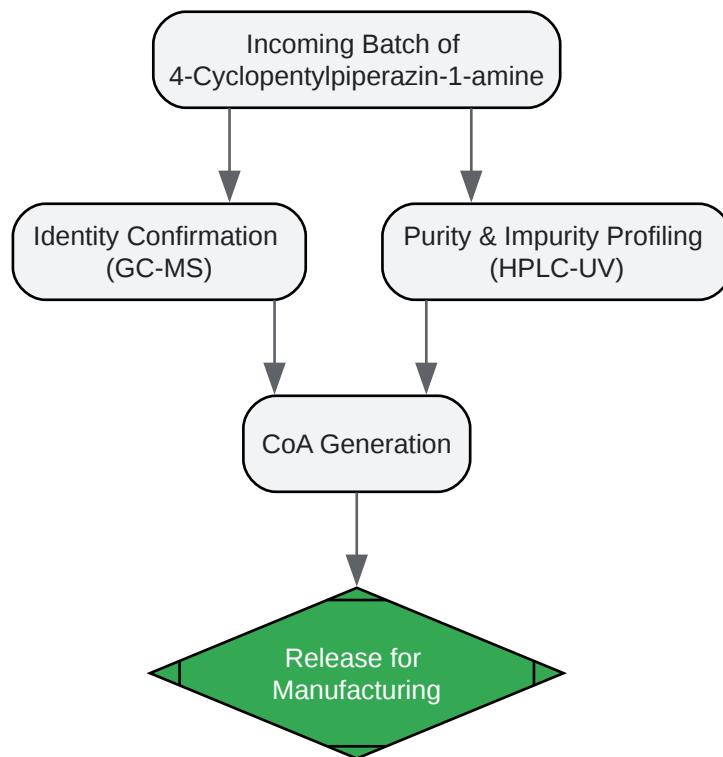
Rifapentine is a semisynthetic derivative of rifamycin used to treat tuberculosis. The final step of its synthesis involves a condensation reaction between 3-formylrifamycin SV and **4-Cyclopentylpiperazin-1-amine**.

[Click to download full resolution via product page](#)

Caption: Final condensation step in the synthesis of Rifapentine.

This reaction proceeds by forming an imine/hydrazone linkage between the aldehyde group of the rifamycin core and the primary amine of the piperazine side chain.^{[7][9]} The cyclopentylpiperazine moiety is crucial for Rifapentine's pharmacokinetic profile, contributing to its longer half-life compared to its predecessor, Rifampicin.

Exploratory Drug Discovery


Beyond Rifapentine, this amine is used as a building block in the synthesis of novel compounds targeting various diseases. Research has shown its incorporation into:

- N-pyridinylpyrimidin-2-amine derivatives: Investigated as potent inhibitors of cyclin-dependent kinases (CDKs).^[1]
- Naphthoquinone-piperazine conjugates: Docking studies suggest potential anti-parasitic activity against *Trypanosoma cruzi* by targeting the enzyme trypanothione reductase (TcTR).^[1]

Analytical Characterization and Quality Control

For its use in GMP (Good Manufacturing Practice) environments, particularly for API synthesis, rigorous quality control of **4-Cyclopentylpiperazin-1-amine** is mandatory. It is often used as a highly characterized reference material for analytical method development and validation.[10]

QC Workflow

[Click to download full resolution via product page](#)

Caption: Standard quality control workflow for an incoming intermediate batch.

Protocol: HPLC-UV Method for Purity Assessment

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is chosen for its versatility in retaining moderately polar compounds like this amine. The mobile phase gradient allows for the effective separation of the main peak from potential impurities that may be more or less polar.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μ L
UV Detection	210 nm
Sample Prep	1 mg/mL in 50:50 Water:Acetonitrile

Protocol: GC-MS for Identity Confirmation

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique. The compound's relatively low boiling point allows it to be volatilized for GC separation, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that confirms its molecular structure and weight.

- **Sample Preparation:** Prepare a dilute solution (e.g., 100 μ g/mL) in a volatile solvent like methanol or dichloromethane.
- **Injection:** Inject 1 μ L into the GC inlet, typically set to 250°C.
- **Separation:** Use a standard capillary column (e.g., DB-5ms) with a temperature program starting at ~80°C and ramping up to ~280°C.
- **Detection:** The mass spectrometer should be set to scan a mass range of m/z 50-300.
- **Confirmation:** The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (169.27) and a fragmentation pattern consistent with its known structure.

Safety, Handling, and Toxicology

4-Cyclopentylpiperazin-1-amine is classified as a hazardous substance and requires strict safety protocols.

GHS Hazard Classification

Hazard Class	Category	Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[5] [11]
Skin Corrosion/Irritation	Sub-category 1B	H314: Causes severe skin burns and eye damage[5][11]
STOT Single Exposure	Category 3	May cause respiratory irritation[12][13]

Signal Word: Danger[11]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All handling of solid or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure an eyewash station and safety shower are immediately accessible.[12]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
 - Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[11][12]
 - Respiratory Protection: If working outside a fume hood or if dust is generated, a full-face respirator with an appropriate particle filter is required.[11]
- Handling: Avoid dust formation.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[11]

- Spill Response: Evacuate the area. Wear full PPE. For solid spills, sweep up carefully and place into a sealed container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[13]

First-Aid Measures

- If Inhaled: Move the person to fresh air. Seek immediate medical attention.[11]
- If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11] [13]

Conclusion

4-Cyclopentylpiperazin-1-amine (CAS: 61379-64-4) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its primary role as the key side-chain precursor for the antibiotic Rifapentine underscores its importance in combating global health challenges like tuberculosis. The well-defined synthesis routes and the versatile reactivity of its primary amine group make it a valuable scaffold for creating diverse molecular libraries aimed at discovering new therapeutic agents. Future research could focus on a comprehensive screening of the core molecule itself to uncover any intrinsic biological activities, potentially opening new avenues for its application beyond its current use as an intermediate.[1] Adherence to rigorous analytical QC and stringent safety protocols is paramount to harnessing its full potential responsibly and effectively in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Amino-4-cyclopentylpiperazine | 61379-64-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Cyclopentylpiperazin-1-amine | C9H19N3 | CID 1512485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 9. CN103951677A - Preparation method of rifapentine - Google Patents [patents.google.com]
- 10. veeprho.com [veeprho.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [4-Cyclopentylpiperazin-1-amine CAS number 61379-64-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027260#4-cyclopentylpiperazin-1-amine-cas-number-61379-64-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com